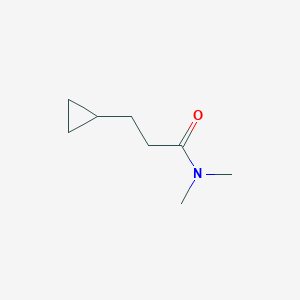
1-Ethoxy-1-oxobutan-2-ylzinc bromide, 0.50 M in ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1-oxobutan-2-ylzinc bromide, 0.50 M in ether, is a chemical compound used in scientific research. It is known for its unique properties and diverse range of applications, making it valuable in various fields of study.
Méthodes De Préparation
The preparation of 1-Ethoxy-1-oxobutan-2-ylzinc bromide involves synthetic routes and specific reaction conditions. The compound is typically synthesized through the reaction of ethyl 2-bromobutanoate with zinc in the presence of ether as a solvent. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable approach for obtaining the compound in research settings.
Analyse Des Réactions Chimiques
1-Ethoxy-1-oxobutan-2-ylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Addition Reactions: The compound can add to electrophilic centers in other molecules, forming new carbon-carbon bonds.
Common reagents used in these reactions include halides, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted butanoates and other organozinc compounds .
Applications De Recherche Scientifique
1-Ethoxy-1-oxobutan-2-ylzinc bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is valuable in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Ethoxy-1-oxobutan-2-ylzinc bromide exerts its effects involves its ability to act as a nucleophile in chemical reactions. The zinc bromide moiety can coordinate with electrophilic centers, facilitating the formation of new bonds. This coordination is crucial in the compound’s reactivity and its ability to participate in various synthetic transformations .
Comparaison Avec Des Composés Similaires
1-Ethoxy-1-oxobutan-2-ylzinc bromide can be compared with other similar organozinc compounds, such as:
Diethylzinc: Another organozinc compound used in organic synthesis.
Phenylzinc bromide: Used in the formation of carbon-carbon bonds in aromatic compounds.
Ethylzinc iodide: Similar in reactivity but with different halide coordination.
The uniqueness of 1-Ethoxy-1-oxobutan-2-ylzinc bromide lies in its specific structure, which provides distinct reactivity and applications compared to other organozinc compounds .
Propriétés
IUPAC Name |
bromozinc(1+);ethyl butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPQBOLOOIIGTP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C(=O)OCC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292922 |
Source


|
| Record name | Bromo[1-(ethoxycarbonyl)propyl]zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28288-34-8 |
Source


|
| Record name | Bromo[1-(ethoxycarbonyl)propyl]zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)


![1-[3-(TRIFLUOROMETHYL)PHENYL]PYRAZOLE](/img/structure/B6305775.png)








